Optimized Lipophilicity for Nucleophilic Alkylation Reactions
The butyl cyclopropanesulfonate exhibits significantly higher lipophilicity compared to its shorter-chain analogs. This property is quantifiable through its calculated LogP values, which are predictive of its behavior in organic solvents and its ability to partition into reaction media. The consensus Log P of butyl cyclopropanesulfonate is 1.56, compared to 0.63 for methyl cyclopropanesulfonate, 0.97 for ethyl cyclopropanesulfonate, and 1.23 for propyl cyclopropanesulfonate . This higher lipophilicity translates to better solubility in common organic solvents like chloroform and dichloromethane, which is advantageous for SN2 reactions [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.56 (Consensus LogP) |
| Comparator Or Baseline | Methyl (0.63), Ethyl (0.97), Propyl (1.23) cyclopropanesulfonates |
| Quantified Difference | At least 2.5x higher than methyl ester |
| Conditions | In silico prediction using multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Higher lipophilicity ensures better solubility in organic phases, which is critical for achieving high yields in nucleophilic substitution reactions and for the purification of intermediates via extraction.
- [1] ChemicalBook. (n.d.). Butyl Cyclopropanesulfonate. CAS 83635-12-5. View Source
